molecular formula C7H2Br2ClFO B1411097 4,5-Dibromo-2-fluorobenzoyl chloride CAS No. 1803837-33-3

4,5-Dibromo-2-fluorobenzoyl chloride

Cat. No.: B1411097
CAS No.: 1803837-33-3
M. Wt: 316.35 g/mol
InChI Key: RBVXMFRWKVKJGE-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2Br2ClFO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two bromine atoms at the 4 and 5 positions and a fluorine atom at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2-fluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride derivatives. One common method involves the bromination of 2-fluorobenzoyl chloride using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-fluorobenzoyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dibromo-2-fluorobenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-fluorobenzoyl chloride in chemical reactions involves the electrophilic nature of the carbonyl carbon, which is activated by the electron-withdrawing effects of the bromine and fluorine substituents. This makes the compound highly reactive towards nucleophiles, facilitating substitution and coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromo-2-fluorobenzoyl chloride is unique due to the combination of bromine and fluorine substituents, which impart distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Biological Activity

4,5-Dibromo-2-fluorobenzoyl chloride is a halogenated aromatic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and applications, drawing on diverse sources to provide a comprehensive overview.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8_8H2_2Br2_2ClF
  • Molecular Weight : 292.86 g/mol
  • CAS Number : 497181-26-7

The presence of bromine and fluorine atoms enhances the reactivity of this compound, making it useful in various synthetic applications.

The primary mechanism of action for this compound involves its role as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives that can interact with biological targets. This reactivity allows the compound to serve as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated benzoic acid derivatives can inhibit bacterial growth and biofilm formation. The precise mechanisms are still under investigation but are believed to involve interactions with bacterial enzymes or receptors .

Compound Activity Target
This compoundAntimicrobialBacterial enzymes
2-Fluorobenzoyl thiosemicarbazidesAntibacterial (various strains)Methicillin-resistant S. aureus
3,5-Dibromobenzoic AcidModerate antibacterial activityGeneral bacterial targets

Genetic Toxicology

Studies have evaluated the genetic toxicity of related compounds. For example, 2-fluorobenzoyl chloride has been tested for mutagenicity using Drosophila models and Salmonella assays. These studies indicate that halogenated benzoyl chlorides may exhibit mutagenic properties under certain conditions .

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI demonstrated that fluorinated benzoic acid derivatives inhibited biofilm formation in Staphylococcus aureus. The study utilized molecular docking to identify potential interaction sites on bacterial proteins, suggesting that halogenation increases binding affinity .
  • Genetic Toxicity Evaluation : Research conducted by the National Toxicology Program assessed the mutagenicity of fluorobenzoyl derivatives. Results indicated varying levels of genetic toxicity across different compounds, highlighting the need for careful evaluation when developing new drugs based on these structures .

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its ability to modify biological targets makes it valuable in developing enzyme inhibitors and receptor modulators. The compound's unique properties allow for targeted drug design aimed at specific diseases.

Properties

IUPAC Name

4,5-dibromo-2-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClFO/c8-4-1-3(7(10)12)6(11)2-5(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVXMFRWKVKJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301280090
Record name Benzoyl chloride, 4,5-dibromo-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803837-33-3
Record name Benzoyl chloride, 4,5-dibromo-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803837-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 4,5-dibromo-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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